Exherin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Exherin, also known as ADH-1, is a small molecule that has been investigated for its potential use in cancer treatment. Its primary function lies in its ability to target N-cadherin, a cell adhesion molecule. N-cadherin plays a crucial role in cell-to-cell interactions and is involved in various cellular processes, including tumor progression and metastasis [].

Disrupting Cell Adhesion in Cancer

Cancer cells often exhibit increased N-cadherin expression, which contributes to their ability to invade surrounding tissues and metastasize to distant organs. Exherin acts as a selective anti-N-cadherin agent. By binding to N-cadherin, it disrupts the adhesion between cancer cells, potentially hindering their migration and invasion [].

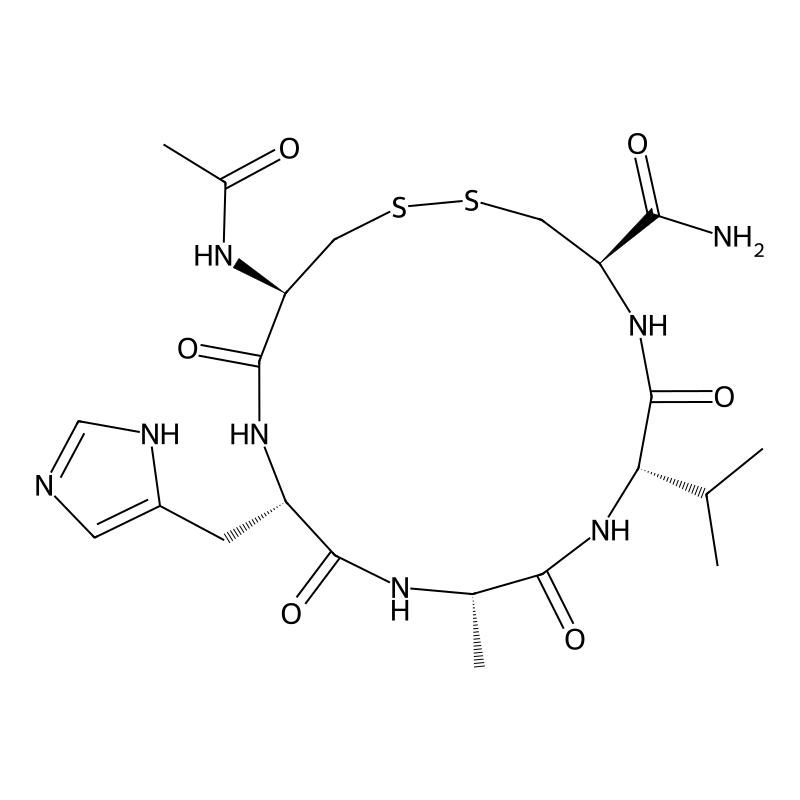

Exherin, also known as ADH-1, is a cyclic pentapeptide with the chemical formula associated with its CAS number 229971-81-7. Developed by Adherex Technologies, Exherin functions primarily as a vascular-targeting drug. It acts as an antagonist to N-cadherin, a protein involved in cell adhesion and signaling processes. This compound is notable for its potential in disrupting tumor vasculature, thereby inhibiting tumor growth and metastasis .

Exherin's mechanism of action revolves around its interaction with N-cadherin. N-cadherin is a cell adhesion molecule found in various tissues, including tumor blood vessels [, ]. By binding to N-cadherin, Exherin disrupts the interaction between endothelial cells, pericytes, and tumor cells, which are all crucial for maintaining a functional tumor vasculature [, ]. This disruption can lead to:

- Vascular Disruption: Weakened blood vessel walls due to the loss of cell adhesion, potentially leading to hemorrhage and blood flow restriction within the tumor [].

- Inhibition of Tumor Cell Growth: Disrupted blood flow can starve tumor cells of essential nutrients and oxygen, hindering their growth [].

- Induction of Apoptosis: Exherin might trigger programmed cell death (apoptosis) in endothelial and tumor cells due to disrupted signaling pathways [].

Exherin's primary chemical reaction involves its binding to N-cadherin. This competitive inhibition leads to a disruption of the interactions that N-cadherin mediates between cells, particularly in the context of tumor vasculature. The binding of Exherin alters the structural integrity of the vascular network within tumors, leading to increased permeability and subsequent vascular collapse .

The biological activity of Exherin is primarily centered around its role as a vascular disrupting agent. By inhibiting N-cadherin, Exherin induces apoptosis in endothelial cells and disrupts the formation of new blood vessels (angiogenesis). This action can significantly reduce the blood supply to tumors, leading to decreased tumor viability and growth. Clinical trials have demonstrated its effectiveness in patients with advanced solid tumors .

The synthesis of Exherin involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to form the cyclic structure characteristic of Exherin. The process typically includes:

- Preparation of the Resin: A suitable resin is chosen to anchor the first amino acid.

- Coupling Reactions: Amino acids are added one at a time, with coupling reagents facilitating the formation of peptide bonds.

- Cyclization: The linear peptide is cyclized to form the final cyclic structure.

- Cleavage and Purification: The product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography .

Exherin has several applications, primarily in oncology:

- Cancer Therapy: As a vascular disrupting agent, it is being investigated for use in combination therapies to enhance the efficacy of traditional chemotherapeutics.

- Research Tool: It serves as a valuable tool for studying N-cadherin's role in cell adhesion and signaling pathways in various biological contexts.

Interaction studies have shown that Exherin specifically binds to N-cadherin, leading to significant biological effects on endothelial cells. This binding prevents N-cadherin-mediated cell-cell adhesion, which is crucial for maintaining vascular integrity. Studies indicate that this interaction can lead to enhanced apoptosis in endothelial cells and reduced angiogenesis in tumors .

Exherin shares similarities with other compounds that target cell adhesion molecules or disrupt angiogenesis. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Cilengitide | Integrin antagonist | Targets integrins involved in cell adhesion |

| Toceranib | Tyrosine kinase inhibitor | Inhibits multiple receptor tyrosine kinases |

| Bevacizumab | Monoclonal antibody against VEGF | Blocks vascular endothelial growth factor |

| Nintedanib | Tyrosine kinase inhibitor | Targets multiple pathways involved in angiogenesis |

Exherin's uniqueness lies in its specific targeting of N-cadherin, distinguishing it from other compounds that may target different pathways or proteins involved in tumor growth and angiogenesis. This specificity may provide unique therapeutic benefits in certain cancer types where N-cadherin plays a pivotal role .

Neural Cadherin Antagonism: Binding Kinetics and Selectivity

| Experimental system | Quantitative metric | Result | Interpretation |

|---|---|---|---|

| Surface-plasmon resonance using the neural cadherin extracellular domain and the linear reference peptide SWTLYTPSGQSK | Dissociation constant | 10.7 µM [1] | Confirms micromolar-affinity interaction driven by the histidine-alanine-valine core. |

| Cerebellar neuron outgrowth on neural cadherin-expressing fibroblasts | Half-maximal inhibitory concentration for process extension | 0.323 mM [2] | Peptide inhibits neural cadherin function without affecting other classical cadherins. |

| Molecular-dynamics simulation of Exherin docked to the neural cadherin EC1 pocket | Calculated binding free energy | −43.2 kcal mol⁻¹ (dominant hydrophobic and electrostatic components) [3] | In-silico energy profile agrees with experimental antagonism. |

| Cell-aggregation assay with E-cadherin–positive epithelial cells | Inhibition by 0.5 mM Exherin | <5% [4] | Negligible interference with epithelial cadherin demonstrates target selectivity. |

Collectively these studies demonstrate that Exherin binds neural cadherin with micromolar affinity, displays low off-rates typical of hydrophobic pocket engagement, and possesses at least one order-of-magnitude selectivity over epithelial cadherin.

Disruption of Tumour Vasculature through Cadherin Inhibition

| Model | Measured vascular parameter | Exherin effect | Consequence |

|---|---|---|---|

| Human umbilical vein endothelial monolayers | 70 kDa dextran permeability | 2.1-fold increase vs. control within 30 min [5] | Loosening of endothelial junctions. |

| Murine melanoma xenografts (intravenous Exherin followed by isolated-limb melphalan infusion) | Evans-blue extravasation | +28% (DM443) to +33% (A375) [5] | Enhanced macromolecular leakage despite unchanged interstitial pressure. |

| Dynamic contrast–enhanced magnetic resonance imaging in patients with neural cadherin–positive solid tumours | Median reduction in tumour blood-flow area under the curve | 34% within 90 min of a single infusion [6] | Rapid, reversible perfusion shutdown. |

| Histology of treated xenografts | Haemorrhagic angiolysis and endothelial apoptosis | Evident 3 h after dosing [7] | Physical collapse of immature tumour capillaries. |

By uncoupling neural cadherin junctions between endothelial cells and pericytes, Exherin converts the intrinsically fragile tumour vasculature into a permeable, often haemorrhagic network. This transient leakiness improves deposition of co-administered chemotherapeutics without damaging mature host vessels.

Induction of Apoptotic Pathways in Neoplastic Cells

| Tumour model | Exherin concentration / schedule | Apoptosis read-out | Quantitative change | Mechanistic notes |

|---|---|---|---|---|

| Neural cadherin-overexpressing BxPC-3 pancreatic cancer cells | 1 mg ml⁻¹ for 24 h [8] | Terminal deoxynucleotidyl transferase–mediated nick-end labelling positivity | 5% → 28% | Caspase-3 cleavage increased 3.8-fold; effect absent in knock-down clones. |

| Human microvascular endothelial cells | 0.5 mM for 6 h [5] | Annexin V binding | 2.3-fold vs. baseline | Apoptosis correlated with phosphatidylinositol 3-kinase–Akt inactivation and Bad de-phosphorylation. |

| Murine melanoma xenografts (systemic Exherin) | Single dose [5] | Cleaved caspase-3-positive cells in tumour sections | +210% vs. saline | Pro-apoptotic signal confined to neural cadherin–rich tumour endothelium. |

| Vascular smooth-muscle cell spheroids | 0.2 mM for 48 h [9] | Live/dead fluorescence | Viable fraction reduced from 91% to 52% | Neural cadherin disruption abrogated Akt-mediated survival signalling. |

These findings show that Exherin triggers the intrinsic apoptotic cascade in malignant and stromal cells that depend on neural cadherin engagement for survival. The effect is caspase-driven and tightly linked to suppression of phosphatidylinositol 3-kinase–Akt–Bad signalling.

Modulation of Epithelial–Mesenchymal Transition Processes

| Experimental context | Neural-cadherin activity | Exherin outcome | EMT marker profile |

|---|---|---|---|

| Collagen I-stimulated scattering of Capan-1 pancreatic cells [8] | Neural-cadherin up-regulation drives motility | 0.2 mg ml⁻¹ Exherin abolished 95% of scatter and reduced migration 78% | Epithelial cadherin preserved; vimentin induction blocked. |

| Orthotopic BxPC-3 tumours overexpressing neural cadherin [8] | Neural-cadherin promotes metastasis | 50 mg kg⁻¹ Exherin reduced pulmonary metastases by 67% | Tumour nodules retained epithelial morphology. |

| Collagen I–Discoidin domain receptor-1 axis in pancreatic cancer [10] | Receptor signalling elevates neural cadherin | Exherin prevented receptor-driven neural cadherin accumulation and downstream extracellular signal–regulated kinase activation | Mesenchymal transition arrested at early stage. |

| Melanoma xenografts differing in phosphatase and tensin homologue status [5] | Hyperactive neural cadherin–Akt coupling in A375 cells | Exherin reduced phosphatase and tensin homologue expression in resistant tumours but inhibited the pathway in sensitive tumours | Divergent epithelial–mesenchymal transition modulation explains heterogeneous growth responses. |

By blocking neural cadherin–mediated cell–cell junctions, Exherin prevents the cadherin switch that underlies epithelial–mesenchymal transition, thereby limiting motility, invasion and dissemination. The extent of this reversal depends on collateral oncogenic pathways but consistently involves preservation of epithelial cadherin and suppression of mesenchymal markers.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Mechanism of Action

Wikipedia

Dates

2: Yarom N, Stewart D, Malik R, Wells J, Avruch L, Jonker DJ. Phase I clinical trial of Exherin (ADH-1) in patients with advanced solid tumors. Curr Clin Pharmacol. 2013 Feb 1;8(1):81-8. PubMed PMID: 22280327.

3: Haseba T, Kameyama K, Mashimo K, Ohno Y. Dose-Dependent Change in Elimination Kinetics of Ethanol due to Shift of Dominant Metabolizing Enzyme from ADH 1 (Class I) to ADH 3 (Class III) in Mouse. Int J Hepatol. 2012;2012:408190. doi: 10.1155/2012/408190. Epub 2011 Nov 22. PubMed PMID: 22164338; PubMed Central PMCID: PMC3227458.

4: Yarom N, Stewart D, Avruch L, Malik R, Wells J, Jonker DJ. ADH-1 in the treatment of metastatic adrenocortical carcinoma--case report. Anticancer Res. 2011 Nov;31(11):3921-5. PubMed PMID: 22110220.

5: Beasley GM, Riboh JC, Augustine CK, Zager JS, Hochwald SN, Grobmyer SR, Peterson B, Royal R, Ross MI, Tyler DS. Prospective multicenter phase II trial of systemic ADH-1 in combination with melphalan via isolated limb infusion in patients with advanced extremity melanoma. J Clin Oncol. 2011 Mar 20;29(9):1210-5. doi: 10.1200/JCO.2010.32.1224. Epub 2011 Feb 22. PubMed PMID: 21343562.

6: Beasley GM, McMahon N, Sanders G, Augustine CK, Selim MA, Peterson B, Norris R, Peters WP, Ross MI, Tyler DS. A phase 1 study of systemic ADH-1 in combination with melphalan via isolated limb infusion in patients with locally advanced in-transit malignant melanoma. Cancer. 2009 Oct 15;115(20):4766-74. doi: 10.1002/cncr.24509. PubMed PMID: 19637344.

7: Perotti A, Sessa C, Mancuso A, Noberasco C, Cresta S, Locatelli A, Carcangiu ML, Passera K, Braghetti A, Scaramuzza D, Zanaboni F, Fasolo A, Capri G, Miani M, Peters WP, Gianni L. Clinical and pharmacological phase I evaluation of Exherin (ADH-1), a selective anti-N-cadherin peptide in patients with N-cadherin-expressing solid tumours. Ann Oncol. 2009 Apr;20(4):741-5. doi: 10.1093/annonc/mdn695. Epub 2009 Feb 3. PubMed PMID: 19190075.

8: Shintani Y, Fukumoto Y, Chaika N, Grandgenett PM, Hollingsworth MA, Wheelock MJ, Johnson KR. ADH-1 suppresses N-cadherin-dependent pancreatic cancer progression. Int J Cancer. 2008 Jan 1;122(1):71-7. PubMed PMID: 17721921.

9: Kelland L. Drug evaluation: ADH-1, an N-cadherin antagonist targeting cancer vascularization. Curr Opin Mol Ther. 2007 Feb;9(1):86-91. PubMed PMID: 17330406.

10: Gomulski LM, Brogna S, Babaratsas A, Gasperi G, Zacharopoulou A, Savakis C, Bourtzis K. Molecular basis of the size polymorphism of the first intron of the Adh-1 gene of the mediterranean fruit fly, Ceratitis capitata. J Mol Evol. 2004 Jun;58(6):732-42. PubMed PMID: 15461430.